molecular formula C27H21N3O4 B12029178 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 765281-81-0

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12029178
CAS No.: 765281-81-0
M. Wt: 451.5 g/mol
InChI Key: REFIDENGCQPRTK-OGLMXYFKSA-N
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Description

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C27H21N3O4 and a molecular weight of 451.486 g/mol This compound is known for its unique structure, which includes a naphthoate group, a phenyl ring, and a carbohydrazonoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves multiple steps. One common method includes the reaction of 4-toluidine with oxalyl chloride to form an intermediate, which is then reacted with phenylhydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 1-naphthoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

765281-81-0

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H21N3O4/c1-18-9-13-21(14-10-18)29-25(31)26(32)30-28-17-19-11-15-22(16-12-19)34-27(33)24-8-4-6-20-5-2-3-7-23(20)24/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

REFIDENGCQPRTK-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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